molecular formula C24H26N2O6 B13708811 (4S)-3-[(2S)-2-[[2-(9H-fluoren-9-yloxy)acetyl]amino]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid

(4S)-3-[(2S)-2-[[2-(9H-fluoren-9-yloxy)acetyl]amino]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid

Cat. No.: B13708811
M. Wt: 438.5 g/mol
InChI Key: HPBBPFUFHJBICY-LIRRHRJNSA-N
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Description

The compound Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH is a synthetic peptide derivative. It is commonly used in peptide synthesis and research due to its unique structure and properties. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an alanine-serine dipeptide, with a Psi(Me,Me)pro modification at the serine residue. This modification introduces a methyl group at the alpha position, which can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH typically involves several steps:

    Fmoc Protection: The fluorenylmethyloxycarbonyl group is introduced to protect the amino group of alanine.

    Dipeptide Formation: The protected alanine is coupled with serine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Psi(Me,Me)pro Modification: The serine residue is modified to introduce the Psi(Me,Me)pro group, which involves the addition of a methyl group at the alpha position.

    Deprotection: The Fmoc group is removed using a base such as piperidine to yield the final compound.

Industrial Production Methods

Industrial production of Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, if any.

    Substitution: The Psi(Me,Me)pro modification can undergo substitution reactions, where the methyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various alkylating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution reactions can yield modified peptides with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH is used in the synthesis of complex peptides and proteins

Biology

In biological research, this compound is used to study protein-protein interactions, enzyme activity, and cellular signaling pathways. The Psi(Me,Me)pro modification can mimic natural post-translational modifications, providing insights into their biological roles.

Medicine

In medicine, Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH is used in the development of peptide-based therapeutics. Its stability and reactivity make it a valuable tool for designing drugs that target specific proteins or pathways.

Industry

In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. Its unique properties allow for the creation of materials with specific mechanical and chemical characteristics.

Mechanism of Action

The mechanism of action of Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The Psi(Me,Me)pro modification can influence the compound’s binding affinity and specificity, affecting its overall activity. The compound can modulate signaling pathways by interacting with key proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Ala-Ser-OH: Lacks the Psi(Me,Me)pro modification, resulting in different reactivity and stability.

    Fmoc-Ala-Ser(Psi(Me,Me)pro)-OMe: Contains a methoxy group instead of a hydroxyl group, affecting its solubility and reactivity.

    Fmoc-Ala-Ser(Psi(Me,Me)pro)-NH2: Contains an amine group, influencing its binding properties and reactivity.

Uniqueness

Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH is unique due to the Psi(Me,Me)pro modification, which introduces a methyl group at the alpha position of the serine residue. This modification can significantly influence the compound’s reactivity, stability, and overall properties, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C24H26N2O6

Molecular Weight

438.5 g/mol

IUPAC Name

(4S)-3-[(2S)-2-[[2-(9H-fluoren-9-yloxy)acetyl]amino]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid

InChI

InChI=1S/C24H26N2O6/c1-14(22(28)26-19(23(29)30)12-32-24(26,2)3)25-20(27)13-31-21-17-10-6-4-8-15(17)16-9-5-7-11-18(16)21/h4-11,14,19,21H,12-13H2,1-3H3,(H,25,27)(H,29,30)/t14-,19-/m0/s1

InChI Key

HPBBPFUFHJBICY-LIRRHRJNSA-N

Isomeric SMILES

C[C@@H](C(=O)N1[C@@H](COC1(C)C)C(=O)O)NC(=O)COC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)COC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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